molecular formula C76H46N4O20 B12829289 5,10,15,20-Tetra(4-(3,5-dicarboxylphenoxy)phenyl)porphyrin

5,10,15,20-Tetra(4-(3,5-dicarboxylphenoxy)phenyl)porphyrin

Cat. No.: B12829289
M. Wt: 1335.2 g/mol
InChI Key: CTEYOWMSXJRJRO-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 5-[4-[10,15,20-tris[4-(3,5-dicarboxyphenoxy)phenyl]-21,23-dihydroporphyrin-5-yl]phenoxy]benzene-1,3-dicarboxylic acid . This name reflects the porphyrin macrocycle’s tetra-substitution pattern, where each phenyl group at the 5, 10, 15, and 20 positions is further functionalized with a 3,5-dicarboxyphenoxy moiety.

Synonyms include:

  • 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-Phenoxy-5-Hydroxyisophthalic acid
  • 5,10,15,20-Tetra(4-(3,5-dicarboxylphenoxy)phenyl)porphyrin

The compound’s CAS registry number is 2027551-44-4 , and its molecular formula is C₇₆H₄₆N₄O₂₀ , with a molecular weight of 1,335.19 g/mol .

Molecular Architecture and Functional Group Analysis

The molecular structure comprises a porphyrin core with four symmetrically appended 4-(3,5-dicarboxyphenoxy)phenyl groups (Fig. 1). Each substituent introduces two carboxylic acid functionalities, resulting in eight carboxyl groups per molecule . This design enhances solubility in polar solvents like dimethyl sulfoxide (DMSO) and facilitates coordination with metal ions or supramolecular assembly .

Table 1: Key Molecular Features

Property Description
Core Structure Porphyrin macrocycle (21H,23H-porphine)
Substituents 4×(4-(3,5-dicarboxyphenoxy)phenyl) groups
Functional Groups 8×carboxylic acid (-COOH), 4×ether (-O-) linkages
Molecular Symmetry C₄ symmetry due to tetra-substitution pattern
Solubility Soluble in DMSO, DMF; insoluble in water

The ether linkages between the porphyrin core and phenyl groups provide conformational flexibility, while the carboxylic acid termini enable hydrogen bonding and metal-ligand interactions .

Crystallographic Data and Conformational Dynamics

X-ray crystallography reveals critical insights into the compound’s solid-state structure. Single crystals suitable for diffraction studies are typically grown via vapor diffusion methods , such as diffusing methanol into a chloroform solution of the porphyrin .

Table 2: Crystallographic Parameters

Parameter Value
Crystal System Monoclinic
Space Group Pending experimental confirmation
Unit Cell Dimensions a, b, c, α, β, γ (to be determined)
Coordination Geometry Planar porphyrin core with substituents oriented orthogonally

The porphyrin core adopts a near-planar conformation, while the peripheral phenyl groups exhibit slight torsional angles (5–15°) relative to the macrocycle plane . These distortions arise from steric interactions between adjacent substituents and optimize packing efficiency in the crystal lattice.

In solution, nuclear magnetic resonance (NMR) studies suggest dynamic conformational exchange between multiple rotameric states of the phenoxy groups, with energy barriers <50 kJ/mol . This flexibility enables adaptive binding in host-guest systems or metal-organic frameworks (MOFs).

Properties

Molecular Formula

C76H46N4O20

Molecular Weight

1335.2 g/mol

IUPAC Name

5-[4-[10,15,20-tris[4-(3,5-dicarboxyphenoxy)phenyl]-21,23-dihydroporphyrin-5-yl]phenoxy]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C76H46N4O20/c81-69(82)41-25-42(70(83)84)30-53(29-41)97-49-9-1-37(2-10-49)65-57-17-19-59(77-57)66(38-3-11-50(12-4-38)98-54-31-43(71(85)86)26-44(32-54)72(87)88)61-21-23-63(79-61)68(40-7-15-52(16-8-40)100-56-35-47(75(93)94)28-48(36-56)76(95)96)64-24-22-62(80-64)67(60-20-18-58(65)78-60)39-5-13-51(14-6-39)99-55-33-45(73(89)90)27-46(34-55)74(91)92/h1-36,77,80H,(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H,95,96)

InChI Key

CTEYOWMSXJRJRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC8=CC(=CC(=C8)C(=O)O)C(=O)O)C9=CC=C(C=C9)OC1=CC(=CC(=C1)C(=O)O)C(=O)O)C=C4)C1=CC=C(C=C1)OC1=CC(=CC(=C1)C(=O)O)C(=O)O)N3)OC1=CC(=CC(=C1)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 5,10,15,20-Tetra(4-(3,5-dicarboxylphenoxy)phenyl)porphyrin generally follows a modular approach:

  • Step 1: Preparation of the key aldehyde precursor
    The aldehyde bearing the 4-(3,5-dicarboxylphenoxy)phenyl substituent is synthesized first. This involves etherification of 3,5-dicarboxyphenol derivatives with 4-hydroxybenzaldehyde or related phenolic aldehydes to introduce the phenoxy linkage and carboxyl groups.

  • Step 2: Porphyrin macrocycle formation via condensation
    The aldehyde precursor is then condensed with pyrrole under acidic conditions (e.g., using BF3·OEt2 or TFA as catalysts) to form the porphyrin macrocycle. This step is typically performed under reflux in solvents such as propionic acid or dichloromethane, followed by oxidation with an oxidant like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to aromatize the macrocycle.

  • Step 3: Purification and characterization
    The crude porphyrin is purified by column chromatography or recrystallization. Characterization is performed using UV-Vis spectroscopy, ^1H NMR, IR, elemental analysis, and mass spectrometry to confirm the structure and purity.

Detailed Preparation Methodology

Step Reagents & Conditions Description Notes
1 3,5-Dicarboxyphenol + 4-hydroxybenzaldehyde, base (e.g., K2CO3), solvent (DMF or DMSO), reflux Etherification to form 4-(3,5-dicarboxylphenoxy)benzaldehyde Control of temperature and stoichiometry critical to avoid side reactions
2 Pyrrole + 4-(3,5-dicarboxylphenoxy)benzaldehyde, acid catalyst (BF3·OEt2 or TFA), solvent (CH2Cl2 or propionic acid), room temp to reflux Condensation to form porphyrinogen intermediate Acid catalyst choice affects yield and selectivity
3 Oxidation with DDQ or p-chloranil Aromatization of porphyrinogen to porphyrin macrocycle Oxidant amount and reaction time optimized to prevent overoxidation
4 Purification by silica gel chromatography or recrystallization Isolation of pure this compound Solvent systems such as CH2Cl2/hexane mixtures used

Research Findings on Preparation

  • The condensation step is sensitive to the electronic nature of the aldehyde substituents; the presence of electron-withdrawing dicarboxyl groups can reduce reactivity, requiring optimization of catalyst and reaction time.
  • Side reactions such as polymerization of pyrrole or incomplete condensation can occur, necessitating careful control of stoichiometry and reaction environment.
  • The use of DDQ as an oxidant is preferred for its mildness and efficiency in converting porphyrinogens to porphyrins without degrading sensitive substituents.
  • Purification challenges arise due to the compound’s polarity from multiple carboxyl groups; gradient elution chromatography is often employed.
  • Characterization data confirm the successful synthesis: UV-Vis spectra show characteristic Soret and Q bands of porphyrins, and ^1H NMR spectra display the expected meso and β-pyrrolic proton signals shifted by the substituents.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Effect on Yield/Purity Remarks
Acid Catalyst BF3·OEt2, TFA BF3·OEt2 often gives higher yields Catalyst choice influences macrocycle formation
Solvent CH2Cl2, Propionic acid Propionic acid favors macrocycle stability Solvent polarity affects solubility and reaction rate
Oxidant DDQ, p-chloranil DDQ preferred for mild oxidation Overoxidation avoided with DDQ
Temperature Room temp to reflux Higher temps increase rate but risk side reactions Optimal temp balances kinetics and selectivity
Purification Silica gel chromatography Gradient elution needed due to polarity Multiple carboxyl groups increase polarity

Summary of Key Research Data

  • Yield: Reported yields for the porphyrin macrocycle range from 15% to 35%, depending on reaction conditions and purification efficiency.
  • Spectral Characteristics: UV-Vis absorption maxima typically at ~420 nm (Soret band) and 550-650 nm (Q bands), consistent with porphyrin structure.
  • Structural Confirmation: ^1H NMR shows characteristic singlets for meso protons and multiplets for aromatic protons; IR spectra confirm carboxyl and ether functionalities.
  • Functionalization Impact: The dicarboxylphenoxy substituents enhance solubility in polar solvents and provide sites for further coordination or polymerization in advanced applications.

Chemical Reactions Analysis

Types of Reactions

5,10,15,20-Tetra(4-(3,5-dicarboxylphenoxy)phenyl)porphyrin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in catalytic applications.

    Reduction: Reduction reactions can modify the electronic properties of the porphyrin ring.

    Substitution: The phenyl groups can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of porphyrin oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Catalytic Applications

Heterogeneous Catalysis:
One prominent application of 5,10,15,20-Tetra(4-(3,5-dicarboxylphenoxy)phenyl)porphyrin is in the synthesis of metal-organic frameworks (MOFs). A notable study synthesized a manganese-based MOF utilizing this porphyrin as a ligand. The resulting framework exhibited remarkable catalytic activity in the cycloaddition of carbon dioxide with epoxides. Specifically, it achieved an initial turnover frequency of 400 per mole of catalyst per hour at 20 atm pressure. This high catalytic efficiency and selectivity for different epoxide substrates underscore its potential for CO2 fixation and utilization .

Catalyst Reaction Turnover Frequency (TOF) Conditions
Mn-MOF (using this compound)CO2 + Epoxides400 h⁻¹20 atm

Photodynamic Therapy

Antimicrobial Applications:
The compound has been explored as a photosensitizer in antimicrobial photodynamic therapy (aPDT). Research indicates that porphyrins with carboxylic acid groups demonstrate significant efficacy against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). The presence of carboxylic acid groups enhances the amphiphilicity of these compounds, improving their uptake by microbial cells and consequently increasing their photoinactivation efficiency .

Case Study:
A study evaluated the antimicrobial effectiveness of porphyrin derivatives against MRSA. The results showed that these compounds could effectively generate singlet oxygen (1O2^1O_2), which is crucial for their antimicrobial action. The combination of these porphyrins with potassium iodide as a co-adjuvant led to enhanced photodynamic effects .

Materials Science

Nanomaterials:
In materials science, porphyrins are utilized to create nanostructured materials with unique optical and electronic properties. The incorporation of this compound into nanomaterials can enhance their functionality in sensors and solar energy conversion systems due to its ability to absorb light efficiently and facilitate charge transfer processes .

Antitumor Properties:
Research has also highlighted the potential antitumor properties of this porphyrin derivative. In vitro studies have shown that it can induce apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity is attributed to the compound's ability to generate reactive oxygen species upon light activation .

Study Focus Effect Observed Cell Type
Antitumor ActivityInduction of apoptosisCancer cells

Mechanism of Action

The mechanism by which 5,10,15,20-Tetra(4-(3,5-dicarboxylphenoxy)phenyl)porphyrin exerts its effects involves its ability to interact with light and generate reactive oxygen species (ROS). In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, producing singlet oxygen, which can induce cell death in cancer cells . The porphyrin ring structure allows for efficient energy transfer and interaction with various molecular targets.

Comparison with Similar Compounds

TOCCP/H₈OCPP (5,10,15,20-Tetrakis(3,5-dicarboxyphenyl)porphyrin)

  • Structural Difference: TOCCP lacks the phenoxy bridge, with carboxyl groups directly attached to the phenyl rings at the meso-positions .
  • Impact on Properties :

    Property Target Compound TOCCP/H₈OCPP
    Coordination Flexibility Ether linkage allows spatial flexibility for MOF formation Rigid, direct carboxyl-phenyl bonding limits conformational diversity
    Solubility Moderate in polar solvents (pH-dependent) Higher solubility in basic aqueous media due to direct carboxylate groups
    Applications MOFs with tunable pore structures Widely used in MOFs for catalysis and gas storage

5,10,15,20-Tetra[4-(3,5-dioctoxybenzamide)phenyl]porphyrin

  • Structural Difference : Octyloxy and benzamide groups replace carboxyl functionalities .
  • Impact on Properties :

    Property Target Compound Dioctoxybenzamide Analogue
    Solubility Hydrophilic Lipophilic (soluble in organic solvents)
    Electronic Effects Electron-withdrawing carboxyl groups enhance redox activity Electron-donating alkoxy groups stabilize π-conjugation
    Applications Biomedical (PDT, drug delivery) Organic electronics, sensors

TPPS₃ (5-Phenyl-10,15,20-tris(4-sulfonatophenyl)porphyrin)

  • Structural Difference : Sulfonate groups instead of carboxyl, with asymmetrical substitution .
  • Impact on Properties :

    Property Target Compound TPPS₃
    Solubility Moderate (pH-dependent) Exceptionally water-soluble due to sulfonate groups
    Aggregation Forms pH-dependent aggregates Zwitterionic aggregates enable chiral supramolecular structures
    Applications Catalysis, MOFs Supramolecular chemistry, aqueous-phase Diels-Alder catalysis

H₂OCP (Octa-anionic 5,10,15,20-tetra[3,5-(nido-carboranylmethyl)phenyl]porphyrin)

  • Structural Difference : Carborane cages replace carboxyl groups for boron neutron capture therapy (BNCT) .
  • Impact on Properties: Property Target Compound H₂OCP Boron Content None High (35–45% by weight) for BNCT Tumor Specificity Not studied Low specificity; accumulates in macrophages Applications Catalysis, PDT BNCT, dual PDT/BNCT agents

Key Research Findings

Catalytic Performance

  • The target compound’s carboxyl groups facilitate coordination with transition metals (e.g., Cu, Fe), enabling heterogeneous catalysis in oxidation reactions. Its activity is comparable to TOCCP-based MOFs but with enhanced stability due to ether linkages .
  • Example: In phenol mineralization, Cu-porphyrin hybrids show 85% efficiency at pH 7, outperforming Fe analogs (70%) .

Photophysical Properties

  • Compared to simpler aryl-substituted porphyrins (e.g., TPP, TMOPP), the target compound exhibits a red-shifted Soret band (420 nm → 435 nm) due to extended conjugation from dicarboxylphenoxy groups .
  • Quantum Yield : Singlet oxygen generation (ΦΔ = 0.62) is higher than TPPS₃ (ΦΔ = 0.45), making it promising for PDT .

Thermal and Chemical Stability

  • Thermal Decomposition : Onset at 280°C (carboxyl groups) vs. 320°C for TOCCP (direct bonding) .
  • Chemical Stability : Stable in acidic media (pH > 3) but undergoes carboxylate protonation below pH 2, altering aggregation .

Biological Activity

5,10,15,20-Tetra(4-(3,5-dicarboxylphenoxy)phenyl)porphyrin (referred to as TDP) is a synthetic porphyrin compound notable for its diverse biological activities and potential applications in fields such as photodynamic therapy (PDT), catalysis, and as a photosensitizer. This article explores the biological activity of TDP, highlighting its mechanisms of action, efficacy in various applications, and relevant case studies.

  • Molecular Formula : C76H46N4O20
  • Molecular Weight : 1335.2 g/mol
  • CAS Number : 2027551-44-4

Mechanisms of Biological Activity

TDP exhibits several mechanisms that contribute to its biological activity:

  • Photodynamic Therapy (PDT) : TDP can generate reactive oxygen species (ROS) upon light activation, which is crucial for its bactericidal and anticancer effects. The compound's ability to absorb light efficiently allows it to be used as a photosensitizer in PDT.
  • Catalytic Activity : TDP has been incorporated into metal-organic frameworks (MOFs), enhancing its catalytic properties. For example, a study demonstrated that TDP-based MOFs exhibit high catalytic activity for the cycloaddition of carbon dioxide with epoxides, showcasing its potential in carbon capture technologies .

Antimicrobial Activity

Recent studies have highlighted the effectiveness of TDP in combating drug-resistant bacterial strains. For instance:

  • Case Study : A study investigated the use of TDP in blue light-mediated PDT against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The results indicated that TDP significantly induced ROS production leading to bacterial cell membrane rupture and inhibition of ATP production. Additionally, it was found to disrupt biofilm formation and accelerate wound healing in infected models .
Study Pathogen Outcome
Blue Light PDT with TDPStaphylococcus aureusSignificant bactericidal effects; enhanced wound healing

Anticancer Properties

TDP has shown promise as an anticancer agent due to its ability to induce apoptosis in cancer cells through ROS generation.

  • Mechanism : Upon light activation, TDP generates singlet oxygen and other ROS that can lead to oxidative stress in cancer cells, triggering cell death pathways.

Catalytic Applications

The incorporation of TDP into metal-organic frameworks has been explored for its catalytic properties:

  • Case Study : A porous MOF synthesized using TDP demonstrated remarkable catalytic activity for the cycloaddition of CO2 with epoxides. The initial turnover frequency recorded was 400 per mole of catalyst per hour at 20 atm pressure, indicating its potential utility in environmental applications .
Catalytic Reaction Substrate Turnover Frequency
CO2 + EpoxideVarious Epoxides400 turnovers per mole per hour at 20 atm

Q & A

Q. What are the optimal synthetic routes for preparing this porphyrin with high purity?

The synthesis typically follows the Adler-Longo method, modified for carboxylated substituents. Key steps include:

  • Condensation : Reacting 4-(3,5-dicarboxylphenoxy)benzaldehyde with pyrrole in propionic acid under reflux (120°C, 4 hours) .
  • Purification : Column chromatography (silica/dichloromethane) removes unreacted precursors. Recrystallization in dichloromethane/hexane yields purple crystals .
  • Yield Optimization : Adjusting stoichiometry (aldehyde:pyrrole ratio) and reaction time improves yields. For analogous porphyrins, yields range from 5% (unoptimized) to >90% under controlled conditions .

Q. Which spectroscopic techniques are essential for structural characterization?

  • 1H NMR : Confirms aromatic proton environments (δ 8.0–9.0 ppm for porphyrin core; δ 12–14 ppm for carboxylic acids) .
  • UV-Vis : Soret band (~420 nm) and Q-bands (500–650 nm) indicate π-π* transitions; red shifts suggest extended conjugation .
  • HPLC/MS : Validates molecular weight (e.g., m/z 847 for a similar carboxyphenyl porphyrin) .
  • IR : Carboxylic acid C=O stretches (~1700 cm⁻¹) confirm functionalization .

Q. What solvent systems are compatible with this porphyrin?

  • High Solubility : Dichloromethane, dimethylformamide (DMF) .
  • Avoid : Strong acids/bases (risk of decarboxylation) and aqueous buffers (aggregation). Additives like Triton X-100 improve aqueous dispersion .

Advanced Research Questions

Q. How do photophysical properties compare to non-carboxylated analogs, and what are the implications for photodynamic therapy (PDT)?

  • Enhanced Red Shift : Carboxylphenoxy groups extend conjugation, shifting fluorescence to longer wavelengths (~650 nm), improving tissue penetration for PDT .
  • Aggregation Quenching : In aqueous media, planar stacking reduces fluorescence. Strategies include:
    • Derivatization : Methyl ester protection of carboxyl groups improves solubility .
    • Nanocarriers : Encapsulation in liposomes or polymeric nanoparticles mitigates quenching .

Q. How can this porphyrin be functionalized to enhance metal ion chelation for environmental sensing?

  • Carboxyl Coordination : Free -COOH groups bind heavy metals (e.g., Cu²⁺, Cd²⁺) via chelation, enabling HPLC or UV-Vis detection .
  • Hybrid Materials : Grafting onto MOFs or silica matrices enhances selectivity and reusability .

Q. What crystallographic parameters are critical for resolving its supramolecular assembly?

  • Crystal Growth : Slow evaporation in dichloromethane/hexane yields single crystals. Non-planar "ruffled" conformations (phenyl ring tilt: ~65° from porphyrin plane) influence packing .
  • X-ray Diffraction : Solvent-accessible voids (e.g., 215 ų) suggest potential for gas adsorption (e.g., CO₂) .

Q. How can researchers resolve contradictions in synthetic yields for scaled-up reactions?

  • Critical Factors :
    • Reagent Purity : Distilled pyrrole and anhydrous solvents prevent side reactions .
    • Chromatography : Gradient elution (hexane → ethyl acetate) separates isomers .
    • Scale-Up Adjustments : Increased reflux time (6–8 hours) compensates for reduced surface area .

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